4-hydroxy-5-(4-methylphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(4-methylphenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidin-1-yl and 4-methylphenyl groups. Common reagents and conditions include:
Starting Materials: Pyrimidine derivatives, piperidine, and 4-methylphenyl compounds.
Reagents: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-yl group.
Reduction: Reduction reactions can occur at the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions are common, especially at the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce partially hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with the piperidine ring but different core structures.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-2-(piperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H22N4O2/c1-12-5-7-13(8-6-12)14-11-15(24)20-17-16(14)18(25)22-19(21-17)23-9-3-2-4-10-23/h5-8,14H,2-4,9-11H2,1H3,(H2,20,21,22,24,25) |
InChI Key |
ANKGOTBJRQFHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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